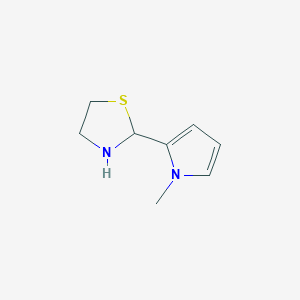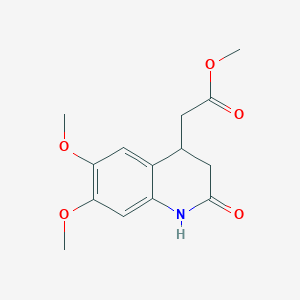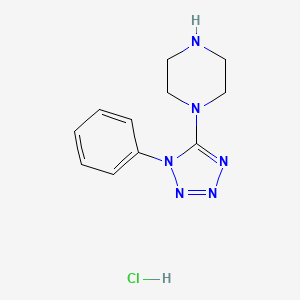
5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide
Übersicht
Beschreibung
5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and pharmaceutical applications. This compound features a thiophene ring substituted with a methyl group at the 5-position and a piperidin-4-yl group attached to the carboxamide moiety at the 2-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and piperidine-4-amine as the primary starting materials.
Reaction Steps:
Activation of Carboxylic Acid: The carboxylic acid group of thiophene-2-carboxylic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Amide Formation: The acid chloride is then reacted with piperidine-4-amine in the presence of a base such as triethylamine (Et₃N) to form the amide bond, yielding this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch vs. Continuous Processes: In industrial settings, the synthesis can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: Catalysts like DMAP (4-dimethylaminopyridine) and solvents such as dichloromethane (DCM) are often employed to enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of thiophene derivatives with different functional groups.
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution may involve alkyl halides and strong bases.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Reduced Thiophenes: Formed through the reduction of the thiophene ring.
Substituted Thiophenes: Various substituted thiophenes depending on the substitution pattern.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in drug discovery. It has been studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which 5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-N-(piperidin-4-yl)benzamide: A benzamide derivative with a similar piperidin-4-yl group but a benzene ring instead of thiophene.
5-Methyl-N-(piperidin-4-yl)pyridine-2-carboxamide: A pyridine derivative with a similar structure but a pyridine ring instead of thiophene.
Uniqueness: The presence of the thiophene ring in 5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide imparts unique chemical and biological properties compared to its benzene and pyridine counterparts. The sulfur atom in the thiophene ring contributes to its distinct reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
5-methyl-N-piperidin-4-ylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMKUBYOYWTRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)

![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)

